A Technical Guide to the Synthesis and Properties of Methyl 2-methyl-6-nitrobenzoate
A Technical Guide to the Synthesis and Properties of Methyl 2-methyl-6-nitrobenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Methyl 2-methyl-6-nitrobenzoate, a key chemical intermediate. It details the compound's physical, chemical, and spectral properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its relevance in organic synthesis, particularly as an impurity and potential intermediate related to the anticancer drug Lenalidomide. Safety, handling, and experimental workflows are also presented to provide a complete profile for laboratory and research applications.
Chemical and Physical Properties
Methyl 2-methyl-6-nitrobenzoate is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group.
Identifiers and Physical Data
The fundamental identifiers and physical properties of Methyl 2-methyl-6-nitrobenzoate are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | methyl 2-methyl-6-nitrobenzoate | [1] |
| CAS Number | 61940-22-5 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Sealed in dry, room temperature | |
| Synonyms | 2-Methyl-6-nitrobenzoic acid methyl ester, 6-Nitro-o-toluic Acid Methyl Ester, Lenalidomide Impurity 22 | [1] |
Spectral Properties
Spectroscopic data is crucial for the structural confirmation and purity assessment of Methyl 2-methyl-6-nitrobenzoate.
| Spectroscopic Data | Description |
| Mass Spectrometry (GC-MS) | A mass spectrum is available in the NIST database under NIST Number 128940.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[1] Expected characteristic peaks include a strong absorption for the ester C=O stretch (approx. 1735-1750 cm⁻¹), two stretches for the -NO₂ group (approx. 1490-1550 cm⁻¹ and 1315-1355 cm⁻¹), aromatic C=C stretches (approx. 1600 and 1475 cm⁻¹), and C-H stretches for the methyl group (approx. 2800-2950 cm⁻¹).[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra were not found in the search, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (one on the ring, one on the ester) and the aromatic protons. The ¹³C NMR would similarly show unique signals for each of the nine carbons, with the ester carbonyl carbon resonating significantly downfield (typically >160 ppm).[3] |
Synthesis of Methyl 2-methyl-6-nitrobenzoate
The synthesis of Methyl 2-methyl-6-nitrobenzoate can be logically achieved through a two-step process: the nitration of 2-methylbenzoic acid (o-toluic acid) to form 2-methyl-6-nitrobenzoic acid, followed by the Fischer esterification of the resulting carboxylic acid.
Caption: Reaction scheme for the synthesis of Methyl 2-methyl-6-nitrobenzoate.
Experimental Protocols
The following protocols are based on standard procedures for nitration and esterification reactions in organic chemistry.[4][5]
Step 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid (Nitration)
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Preparation: In a round-bottomed flask fitted with a magnetic stirrer, add 2-methylbenzoic acid to concentrated sulfuric acid at 0 °C in an ice bath. Stir until fully dissolved.
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Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the dissolved 2-methylbenzoic acid solution. The temperature must be carefully maintained between 5-15 °C throughout the addition to prevent over-nitration and side reactions.[5]
-
Stirring: After the addition is complete, allow the reaction to stir for an additional 20-30 minutes at room temperature.
-
Isolation: Pour the reaction mixture slowly over a beaker of crushed ice. The solid 2-methyl-6-nitrobenzoic acid will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent like ethanol/water may be performed to improve purity. The melting point of 2-methyl-6-nitrobenzoic acid is 153-157 °C.[6]
Step 2: Synthesis of Methyl 2-methyl-6-nitrobenzoate (Fischer Esterification)
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Setup: In a round-bottomed flask, dissolve the dried 2-methyl-6-nitrobenzoic acid from Step 1 in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 3-5% of the carboxylic acid volume) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-methyl-6-nitrobenzoate.
Applications in Research and Drug Development
Methyl 2-methyl-6-nitrobenzoate is primarily of interest as a chemical intermediate and a reference standard in pharmaceutical development.
-
Lenalidomide Synthesis: The compound is identified as "Lenalidomide Impurity 22," indicating its formation as a byproduct or its use as a reference marker in the synthesis of Lenalidomide, a critical immunomodulatory drug for treating multiple myeloma.[1][7][8]
-
Building Block: The 2-methyl-6-nitrobenzoyl scaffold is valuable in organic synthesis. The corresponding anhydride, 2-methyl-6-nitrobenzoic anhydride (also known as the Shiina reagent), is a widely used and powerful coupling agent for forming esters, amides, and macro-lactones under mild conditions.[9][10][11] This highlights the synthetic utility of the core chemical structure.
Safety and Handling
According to GHS classifications, Methyl 2-methyl-6-nitrobenzoate is considered hazardous.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Source:[1]
Experimental Workflow Visualization
The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- 3. aiinmr.com [aiinmr.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-甲基-6-硝基苯甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Methyl-6-nitrobenzoic anhydride - Wikipedia [en.wikipedia.org]
- 11. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride [organic-chemistry.org]
